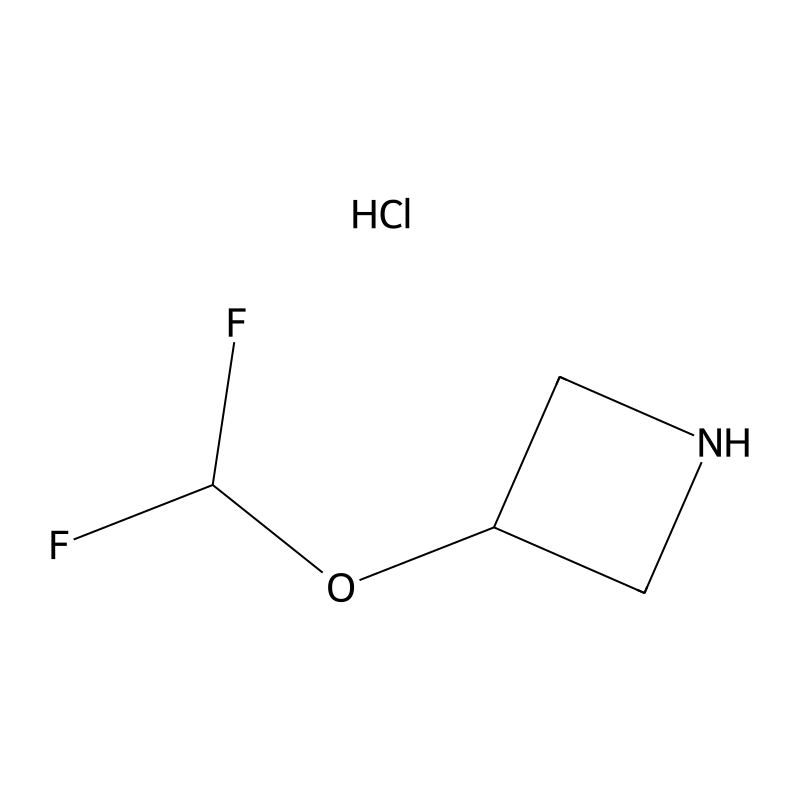

3-(Difluoromethoxy)azetidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Difluoromethoxy)azetidine hydrochloride (CAS 1619991-11-5) is a highly specialized, fluorinated saturated heterocyclic building block widely procured for advanced medicinal chemistry and agrochemical development. It features a rigid azetidine core substituted with a difluoromethoxy (-OCF2H) group, combining the spatial properties of a small ring system with the unique electronic and steric profile of a partially fluorinated ether [1]. Procured as a stable hydrochloride salt to ensure stoichiometric precision and extended shelf-life, this compound serves as a critical bioisostere for methoxy, hydroxyl, and trifluoromethoxy groups. Its primary procurement value lies in its ability to simultaneously block metabolic liabilities, tune lipophilicity, and act as a dynamic lipophilic hydrogen bond donor in lead optimization campaigns [2].

Substituting this specific building block with common analogs fundamentally alters the pharmacokinetic and physicochemical profile of the downstream product. Using 3-methoxyazetidine introduces a severe metabolic liability, as the methoxy group is highly susceptible to CYP450-mediated O-demethylation, drastically reducing in vivo half-life [1]. Conversely, substitution with 3-(trifluoromethoxy)azetidine eliminates the critical hydrogen bond donor capacity of the polarized C-H bond and excessively drives up lipophilicity, often leading to poor aqueous solubility and off-target toxicity [2]. Furthermore, attempting to procure and handle the azetidine free base instead of the hydrochloride salt results in significant material loss due to volatility, atmospheric degradation, and poor stoichiometric reproducibility during complex N-derivatization reactions [3].

References

- [1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC, 2026.

- [2] CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? J. Am. Chem. Soc., 2017.

- [3] WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders. Google Patents, 2018.

Metabolic Stability and O-Dealkylation Resistance

The difluoromethoxy group is strategically employed to overcome the metabolic weaknesses of standard ether linkages. While methoxy groups are rapidly cleaved by CYP2D6 and CYP2C19 enzymes, the strong electron-withdrawing nature of the fluorine atoms in the -OCF2H group strengthens the C-O bond and sterically hinders enzymatic access, effectively blocking O-demethylation [1].

| Evidence Dimension | CYP450-mediated O-dealkylation liability |

| Target Compound Data | 3-(Difluoromethoxy)azetidine derivatives (Highly resistant to O-demethylation) |

| Comparator Or Baseline | 3-Methoxyazetidine derivatives (Highly susceptible to rapid metabolic clearance) |

| Quantified Difference | Significant extension of metabolic half-life and reduction of primary elimination pathways. |

| Conditions | In vitro microsomal stability assays and hepatocyte models |

Procuring the difluoromethoxy variant is essential for extending the pharmacokinetic half-life of drug candidates where the methoxy analog fails due to rapid clearance.

Unique Lipophilic Hydrogen Bond Donor Capacity

Unlike fully fluorinated or unfluorinated ethers, the difluoromethoxy group possesses a highly polarized C-H bond capable of acting as a hydrogen bond donor. Quantitative assessments using the Abraham hydrogen bond acidity parameter (A) show that the -OCF2H group exhibits an A value of ~0.10, comparable to thiophenols and anilines, whereas methoxy and trifluoromethoxy groups have A values < 0.01 [1]. This allows the 3-(difluoromethoxy)azetidine core to replace hydroxyl groups, maintaining critical target interactions while improving membrane permeability.

| Evidence Dimension | Abraham hydrogen bond acidity (A) |

| Target Compound Data | Difluoromethoxy group (A ≈ 0.10) |

| Comparator Or Baseline | Methoxy and Trifluoromethoxy groups (A < 0.01) |

| Quantified Difference | >10-fold increase in hydrogen bond donor capacity compared to standard ethers. |

| Conditions | Physicochemical profiling and computational modeling of hydrogen bond interactions |

This property allows buyers to design molecules that bind tightly to target protein pockets requiring a hydrogen bond donor, without suffering the poor metabolic stability of a hydroxyl group.

Modulated Lipophilicity for Optimal Membrane Permeability

The incorporation of the -OCF2H group provides a fine-tuned increase in lipophilicity. Bond vector analysis and experimental logP derivations demonstrate that the difluoromethoxy group typically adds an intermediate lipophilicity increase compared to the aggressive +1.04 shift caused by a trifluoromethoxy group [1]. Furthermore, the low rotational energy barrier of the -OCF2H group allows it to adopt a "dynamic lipophilicity," switching between polar and lipophilic conformations depending on the microenvironment [2].

| Evidence Dimension | Lipophilicity contribution (ΔlogP) |

| Target Compound Data | Difluoromethoxy group (Intermediate logP contribution, dynamic conformation) |

| Comparator Or Baseline | Trifluoromethoxy group (ΔlogP ≈ +1.04, rigid conformation) |

| Quantified Difference | Avoids the >1.0 logP penalty of the fully fluorinated analog while maintaining metabolic stability. |

| Conditions | Comparative Hansch hydrophobicity parameter (π) analysis and bond vector modeling |

Prevents the "grease-ball" effect often seen with trifluoromethoxy substitutions, ensuring the final compound maintains aqueous solubility while achieving cellular penetration.

Processability and in situ Free-Basing for N-Derivatization

In industrial and laboratory synthesis, isolating the free base of low-molecular-weight azetidines leads to severe yield losses due to volatility and degradation. 3-(Difluoromethoxy)azetidine hydrochloride allows for direct suspension in organic solvents (e.g., dichloromethane) followed by in situ neutralization with a tertiary amine (like DIPEA). This protocol has been quantitatively validated in patent literature for the synthesis of complex sulfonyl chlorides, achieving rapid, high-yield conversions without the need to isolate the unstable free base [1].

| Evidence Dimension | Synthetic processability and handling stability |

| Target Compound Data | 3-(Difluoromethoxy)azetidine hydrochloride (Stable solid, exact stoichiometry) |

| Comparator Or Baseline | Azetidine free base (Volatile liquid, prone to assay drift) |

| Quantified Difference | Enables exact molar equivalents for downstream coupling, eliminating the >20% handling loss typical of volatile liquid amines. |

| Conditions | Suspension in DCM with DIPEA at 0°C to ambient temperature for sulfonylation |

Procuring the hydrochloride salt is mandatory for reproducible manufacturing workflows, ensuring accurate stoichiometry and eliminating batch-to-batch variability caused by free base degradation.

Lead Optimization for Orally Bioavailable Therapeutics

3-(Difluoromethoxy)azetidine hydrochloride is the optimal building block when a lead compound containing a methoxy-azetidine moiety exhibits poor oral bioavailability due to rapid CYP450-mediated O-demethylation. By substituting the specific difluoromethoxy core, medicinal chemists can block this metabolic liability while maintaining the necessary steric profile, directly extending the in vivo half-life of the therapeutic candidate [1].

Kinase and GPCR Inhibitor Design Requiring Hydrogen Bond Donors

In target binding pockets where a hydroxyl group is essential for hydrogen bonding but suffers from rapid Phase II metabolism (glucuronidation), this compound serves as a "lipophilic hydrogen bond donor" bioisostere. The polarized C-H bond of the -OCF2H group maintains the critical interaction with the receptor while the fluorine atoms protect the moiety from metabolic conjugation [2].

Synthesis of Complex Sulfonamides and Amides

Due to its stable hydrochloride salt form, this compound is highly suited for mainstream industrial synthesis workflows involving N-derivatization. It can be directly utilized in one-pot in situ free-basing and coupling reactions with sulfonyl chlorides or acyl chlorides, ensuring high stoichiometric precision and reproducible yields without the handling issues associated with volatile liquid amines [3].

Agrochemical Active Ingredient Development

The compound is highly relevant for the development of next-generation agrochemicals, where tuning the lipophilicity (logP) is critical for cuticular penetration in plants or insects. The difluoromethoxy group provides the necessary lipophilicity increase without the extreme hydrophobicity of a trifluoromethoxy group, ensuring the active ingredient remains mobile within aqueous plant transport systems [2].

References

- [1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC, 2026.

- [2] CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? J. Am. Chem. Soc., 2017.

- [3] WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders. Google Patents, 2018.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Explore Compound Types